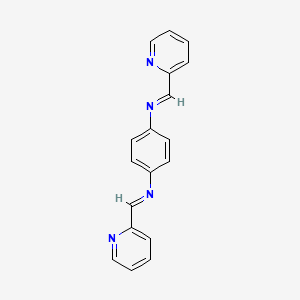
S-Methyl-S-(3-methylphenyl) sulfoximine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl-S-(3-methylphenyl) sulfoximine, is an organosulfur compound with the molecular formula C8H11NOS and a molecular weight of 169.25 . This compound is part of the sulfoximine family, which is characterized by the presence of a sulfur atom bonded to an oxygen atom, a nitrogen atom, and two carbon-containing groups.
Preparation Methods
The synthesis of sulfoximine, S-methyl-S-(3-methylphenyl)-, typically involves the oxidation of sulfinamides. One common method is the oxidation of sulfinamides using iodosylbenzene in the presence of an alcohol solvent Industrial production methods for sulfoximines often involve similar oxidation reactions, but on a larger scale and with optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
S-Methyl-S-(3-methylphenyl) sulfoximine, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodosylbenzene and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of sulfoximines can lead to the formation of sulfonimidates, while reduction can yield sulfonamides .
Scientific Research Applications
S-Methyl-S-(3-methylphenyl) sulfoximine, has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organosulfur compounds . In biology and medicine, sulfoximines have been investigated for their potential as enzyme inhibitors, particularly for enzymes involved in glutamine metabolism . Additionally, sulfoximines have shown promise as ligands in asymmetric catalysis, which is important for the production of chiral molecules in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of sulfoximine, S-methyl-S-(3-methylphenyl)-, involves its interaction with specific molecular targets and pathways. One well-studied target is the enzyme glutamine synthetase, which is inhibited by sulfoximines . The inhibition occurs through the formation of a stable complex between the sulfoximine and the enzyme, preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to a decrease in glutamine levels, which has various biological effects .
Comparison with Similar Compounds
S-Methyl-S-(3-methylphenyl) sulfoximine, can be compared to other similar compounds, such as sulfonamides and sulfonimidates. While all these compounds contain a sulfur atom bonded to nitrogen and oxygen atoms, sulfoximines are unique in their ability to form stable chiral centers at the sulfur atom . This property makes them valuable in asymmetric synthesis and as chiral ligands in catalysis . Other similar compounds include methionine sulfoximine, which is known for its role as a glutamine synthetase inhibitor .
Conclusion
This compound, is a versatile organosulfur compound with significant potential in various scientific fields. Its unique chemical properties, including the ability to form stable chiral centers, make it valuable for applications in medicinal chemistry, materials science, and asymmetric catalysis. Continued research into the synthesis, reactions, and applications of sulfoximines will likely uncover even more uses for this fascinating class of compounds.
Properties
CAS No. |
22132-98-5 |
|---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 |
IUPAC Name |
imino-methyl-(3-methylphenyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H11NOS/c1-7-4-3-5-8(6-7)11(2,9)10/h3-6,9H,1-2H3 |
InChI Key |
QTXLWZLMRDOCNA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=N)(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)S(=N)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1654251.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide](/img/structure/B1654258.png)
![5-Benzoyl-1-propan-2-yl-2,5-diazaspiro[3.4]octan-3-one](/img/structure/B1654260.png)
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1654261.png)



![Glycine, N-[3,5-bis(trifluoromethyl)benzoyl]-](/img/structure/B1654266.png)
![Racemic-(5S,6R)-Benzyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1654267.png)

![(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol](/img/structure/B1654269.png)
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester](/img/structure/B1654270.png)

